molecular formula C16H20N2O B14230028 4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine CAS No. 817562-72-4

4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine

Cat. No.: B14230028
CAS No.: 817562-72-4
M. Wt: 256.34 g/mol
InChI Key: GLZFSHCWHSPKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine typically involves multi-step organic reactions. One common approach is the reaction of morpholine with a benzyl halide to form a benzylmorpholine intermediate. This intermediate can then be reacted with a pyrrole derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrole moieties, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrrol-1-yl)benzoic acid: A heterocyclic building block with similar structural features.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another morpholine derivative with a different heterocyclic substitution.

Uniqueness

4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine is unique due to its specific combination of a benzyl group and a pyrrole moiety attached to a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

817562-72-4

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

4-[(1-benzylpyrrol-3-yl)methyl]morpholine

InChI

InChI=1S/C16H20N2O/c1-2-4-15(5-3-1)12-18-7-6-16(14-18)13-17-8-10-19-11-9-17/h1-7,14H,8-13H2

InChI Key

GLZFSHCWHSPKKB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CN(C=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.